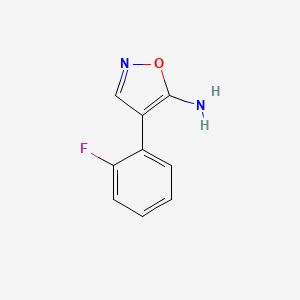
6-fluoro-N,N-dimethylpyridine-3-carboxamide
Overview
Description
6-fluoro-N,N-dimethylpyridine-3-carboxamide is a chemical compound with the molecular formula C8H9FN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a fluorine atom at the 6th position and a carboxamide group at the 3rd position of the pyridine ring, along with N,N-dimethyl substitution, gives this compound unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N,N-dimethylpyridine-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoronicotinic acid.
Amidation Reaction: The carboxylic acid group of 6-fluoronicotinic acid is converted to an amide group through a reaction with dimethylamine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or using a dehydrating agent like thionyl chloride (SOCl2) to form the corresponding acid chloride, which then reacts with dimethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N,N-dimethylpyridine-3-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 6th position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atoms of the dimethylamino group.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can facilitate hydrolysis.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, various substituted pyridine derivatives can be formed.
Oxidation: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction can yield secondary or primary amines.
Hydrolysis: Hydrolysis results in the formation of 6-fluoronicotinic acid and dimethylamine.
Scientific Research Applications
6-fluoro-N,N-dimethylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-fluoro-N,N-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the dimethylamino group can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function by mimicking the natural substrate or ligand.
Comparison with Similar Compounds
6-fluoro-N,N-dimethylpyridine-3-carboxamide can be compared with other similar compounds, such as:
6-chloro-N,N-dimethylpyridine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
6-methyl-N,N-dimethylpyridine-3-carboxamide: Similar structure but with a methyl group instead of fluorine.
6-hydroxy-N,N-dimethylpyridine-3-carboxamide: Similar structure but with a hydroxyl group instead of fluorine.
The presence of the fluorine atom in this compound imparts unique electronic and steric properties, making it distinct from its analogs. The fluorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
6-fluoro-N,N-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-11(2)8(12)6-3-4-7(9)10-5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUDTWHLOMYSKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


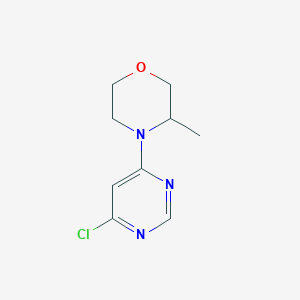
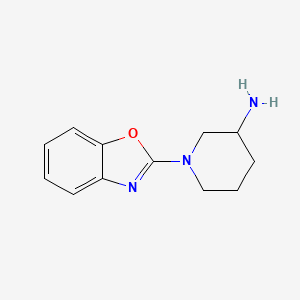

![N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide](/img/structure/B1445003.png)
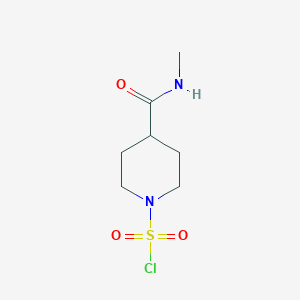
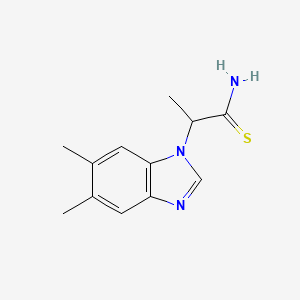


![Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B1445009.png)

